5-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
Description
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O4/c1-27-14-8-7-13(9-15(14)28-2)24-18(25)16-17(19(24)26)23(22-21-16)10-11-3-5-12(20)6-4-11/h3-9,16-17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVKBGJJRCRUIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(3,4-Dimethoxyphenyl)-1-(4-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione (CAS Number: 1008274-87-0) is a complex organic compound notable for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 384.4 g/mol. Its structure features a pyrrolo[3,4-d][1,2,3]triazole core, which is significant in medicinal chemistry for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 384.4 g/mol |
| CAS Number | 1008274-87-0 |
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit promising anticancer properties. For instance:
- In vitro Studies : A study evaluated various triazole derivatives against multiple cancer cell lines (NCI60). Some derivatives demonstrated significant cytotoxicity with IC50 values as low as 0.43 µM against HCT116 cells . The presence of methoxy groups in these compounds was correlated with enhanced anticancer activity.
- Mechanism of Action : The anticancer effects are believed to stem from the ability of these compounds to induce apoptosis and inhibit cell proliferation by increasing reactive oxygen species (ROS) levels in cancer cells . The release of cytochrome c into the cytoplasm and activation of caspase pathways were also noted as critical mechanisms .
Antimicrobial Properties
Triazole derivatives have been recognized for their antimicrobial activities. In particular:
- Broad-Spectrum Activity : Studies have shown that triazole-containing compounds can exhibit both antibacterial and antifungal properties. For example, certain triazoles were effective against Gram-positive and Gram-negative bacteria .
- Inhibition Zones : Compounds in related studies displayed inhibition zones ranging from 17 to 23 mm against various bacterial strains, showcasing their potential as antimicrobial agents .
Case Studies
Several case studies highlight the biological efficacy of related triazole derivatives:
- Study on Triazole Hybrids : A series of hybrids incorporating triazole rings were synthesized and tested for their anticancer properties. One compound showed an IC50 value of 5.19 µM against multidrug-resistant cancer cells while inducing ferroptosis and apoptosis via mitochondrial pathways .
- Synthesis and Evaluation : Another study synthesized a range of triazole derivatives and assessed their biological activities. The results indicated that modifications to the triazole core could significantly enhance their anticancer effects while maintaining low toxicity to normal cells .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the compound's antiproliferative properties , making it a candidate for cancer therapy. The compound's structure allows it to interact with key cellular pathways involved in tumor growth and proliferation. For instance, derivatives of similar triazole compounds have been shown to inhibit tubulin polymerization, a crucial process in cancer cell division .
Antiviral Properties
In addition to antitumor effects, the compound has demonstrated antiviral activity . Structural modifications in similar triazole derivatives have been linked to enhanced antiviral effects against various viral strains. For example, subtle changes in the phenyl moiety can significantly influence the biological properties toward antiviral activity .
Inhibition of Kinases
The compound has also been studied as an inhibitor of specific kinases involved in cancer progression. Structure-activity relationship (SAR) studies indicated that modifications at certain positions of the triazole ring can lead to significant changes in kinase inhibition potency .
Synthesis and Mechanism of Action
The synthesis of 5-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione typically involves multi-step reactions starting from simpler precursors through cyclization and functionalization processes. The mechanisms by which this compound exerts its biological effects are likely multifaceted and may include:
- Interference with DNA replication : By binding to DNA or interfering with enzymes involved in DNA synthesis.
- Inhibition of protein synthesis : By targeting ribosomal function or related pathways.
- Modulation of signaling pathways : Particularly those involving kinases and other regulatory proteins.
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antitumor | Inhibition of tubulin polymerization | |
| Antiviral | Targeting viral replication mechanisms | |
| Kinase Inhibition | Modulation of signaling pathways |
Case Studies
- Antitumor Efficacy : A study demonstrated that a related triazole compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to its ability to disrupt microtubule formation during mitosis.
- Antiviral Research : Another investigation into structurally similar compounds revealed promising results against influenza viruses, suggesting that modifications in the chemical structure can enhance antiviral efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the pyrrolo-triazole-dione core but differing in substituents (Table 1). Key structural variations include halogenation, methoxy substitutions, and heterocycle modifications.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3,4-dimethoxyphenyl group (electron-donating) contrasts with the 3,4-difluorophenyl group (electron-withdrawing) in . This difference may alter solubility and binding affinity in biological systems.
- Fluorine Positioning : The target’s 4-fluorobenzyl group introduces para-halogenation, whereas ’s 4-fluorophenyl substituent is directly attached to the core. Fluorine’s electronegativity may enhance metabolic stability compared to methoxy groups .
Molecular Weight and Polarity :
- The target compound has the highest molecular weight (398.34 g/mol) due to its two methoxy groups, increasing oxygen content and polarity compared to (372.33 g/mol) and (338.34 g/mol). This may improve aqueous solubility but reduce membrane permeability.
Heterocycle Variations: ’s oxazole-dione core differs from the triazole-dione in the target compound.
Implications for Bioactivity and Research
- Crystallographic Analysis : Tools like SHELXL () and OLEX2 () could elucidate the target’s conformation, aiding in structure-activity relationship (SAR) studies .
Q & A
Basic Question: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step cyclocondensation reactions. Key steps include:
- Cyclocondensation of precursors : Use sodium hydride (NaH) in toluene to facilitate cyclization, followed by hydrazine to form triazole or pyrazole rings .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for aryl substitutions, while toluene minimizes side reactions during cyclization .
- Purification : High-performance liquid chromatography (HPLC) ensures >95% purity, critical for downstream applications .
Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 for hydrazine derivatives) and employ microwave-assisted synthesis to reduce reaction times .
Advanced Question: How can computational methods predict intermediates' reactivity and stability during synthesis?
Answer:
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and activation energies. For example, assess the stability of the pyrrolo-triazole core using Gaussian09 with B3LYP/6-31G(d) basis sets .
- Reaction path screening : Tools like GRRM17 identify low-energy pathways, minimizing trial-and-error experiments .
- Machine learning : Train models on existing reaction datasets (e.g., USPTO) to predict regioselectivity in triazole ring formation .
Basic Question: Which spectroscopic techniques are most effective for structural elucidation?
Answer:
- 1H NMR : Assign peaks for aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). Coupling constants (e.g., J = 8–10 Hz) confirm substituent positions .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and triazole/pyrazole ring vibrations (1500–1600 cm⁻¹) .
- X-ray crystallography : Resolve stereochemistry, as demonstrated for analogous pyrrolo[3,4-c]pyrazole derivatives .
Advanced Question: How to design molecular docking studies to evaluate antifungal activity?
Answer:
- Target selection : Use fungal enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) due to structural similarity to triazole antifungals .
- Docking software : Autodock Vina or Schrödinger Suite for ligand-receptor binding simulations. Set grid boxes to encompass the active site (e.g., 20 ų) .
- Validation : Compare binding affinities (ΔG) with known inhibitors (e.g., fluconazole). A ΔG ≤ −8 kcal/mol suggests promising activity .
Basic Question: What challenges arise in achieving regioselectivity during triazole ring formation?
Answer:
- Steric hindrance : Bulky substituents (e.g., 4-fluorobenzyl) favor formation at less hindered positions.
- Electronic effects : Electron-withdrawing groups (e.g., -NO₂) direct cyclization to meta positions. Use directing groups like -NH₂ to enhance selectivity .
- Catalytic control : Palladium catalysts (e.g., Pd(OAc)₂) improve regioselectivity in cross-coupling steps .
Advanced Question: How to resolve contradictions in proposed reaction mechanisms?
Answer:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
- Isotopic labeling : Track 13C-labeled intermediates via LC-MS to confirm mechanistic pathways .
- Computational validation : Cross-validate experimental data with transition state theory (TST) models to reconcile discrepancies .
Basic Question: What strategies improve yield in multi-step syntheses?
Answer:
- Stepwise purification : Isolate intermediates after each step (e.g., column chromatography) to avoid cumulative impurities .
- Temperature control : Maintain ≤60°C during exothermic steps (e.g., cyclization) to prevent decomposition .
- Catalyst recycling : Use immobilized catalysts (e.g., silica-supported Pd) to reduce costs and enhance reproducibility .
Advanced Question: How to assess the compound's pharmacokinetic properties in silico?
Answer:
- ADME prediction : Use SwissADME to estimate logP (optimal range: 2–3), blood-brain barrier permeability, and CYP450 interactions .
- Toxicity screening : Employ ProTox-II to predict hepatotoxicity and mutagenicity. Prioritize derivatives with LD50 ≥ 500 mg/kg .
- Solubility modeling : COSMO-RS predicts aqueous solubility; adjust substituents (e.g., -OH or -COOH) to enhance bioavailability .
Basic Question: How to validate the compound's stability under physiological conditions?
Answer:
- pH stability tests : Incubate in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via HPLC; >90% recovery indicates robustness .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td > 200°C suggests thermal stability) .
Advanced Question: What computational tools identify novel derivatives with enhanced bioactivity?
Answer:
- Scaffold hopping : Use ChemAxon’s JChem to generate analogs by replacing the 3,4-dimethoxyphenyl group with bioisosteres (e.g., 3,4-dichlorophenyl) .
- QSAR modeling : Build models with MOE or KNIME using descriptors like topological polar surface area (TPSA) and H-bond acceptors .
- Virtual screening : Dock compound libraries (e.g., ZINC15) against fungal targets to prioritize synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
